Product packaging for 1-(4-Bromobutan-2-yl)-4-fluorobenzene(Cat. No.:CAS No. 1017961-87-3)

1-(4-Bromobutan-2-yl)-4-fluorobenzene

Cat. No.: B2435095
CAS No.: 1017961-87-3
M. Wt: 231.108
InChI Key: XDQZKYDKLQKMCT-UHFFFAOYSA-N
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Description

1-(4-Bromobutan-2-yl)-4-fluorobenzene is a useful research compound. Its molecular formula is C10H12BrF and its molecular weight is 231.108. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrF B2435095 1-(4-Bromobutan-2-yl)-4-fluorobenzene CAS No. 1017961-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromobutan-2-yl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-8(6-7-11)9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQZKYDKLQKMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 1 4 Bromobutan 2 Yl 4 Fluorobenzene

Precursor Synthesis and Starting Material Derivatization Strategies

Functionalization of Fluorinated Aromatic Substrates

The synthesis typically begins with a commercially available fluorinated aromatic compound, such as fluorobenzene (B45895). The introduction of a reactive handle, such as a bromine atom, onto the aromatic ring is a common strategy to facilitate subsequent coupling reactions.

The bromination of fluorobenzene is a well-established electrophilic aromatic substitution reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to activate the bromine molecule. wikipedia.org The fluorine atom is an ortho-, para-directing group, leading to a mixture of 1-bromo-2-fluorobenzene (B92463) and 1-bromo-4-fluorobenzene (B142099). Due to steric hindrance, the para-substituted product, 1-bromo-4-fluorobenzene, is generally the major product. google.com

ReactantReagentCatalystMajor Product
FluorobenzeneBromine (Br₂)Iron(III) bromide (FeBr₃)1-Bromo-4-fluorobenzene

The resulting 1-bromo-4-fluorobenzene serves as a key precursor for the subsequent aryl-alkyl coupling step. wikipedia.org The presence of the bromine atom provides a site for the formation of an organometallic reagent or for direct participation in cross-coupling reactions.

Halogenation and Functionalization of Butane (B89635) Scaffolds

The four-carbon chain with a bromine atom at the terminal position and a reactive site at the second carbon is another essential precursor. A common starting material for this scaffold is butan-1-ol or related butane derivatives.

Free-radical bromination of butane can be used to introduce a bromine atom onto the carbon chain. youtube.commasterorganicchemistry.com This reaction, typically initiated by light or heat, is selective for the substitution of hydrogen atoms on secondary carbons over primary carbons, leading to 2-bromobutane (B33332) as a major product. youtube.com

Further functionalization is required to introduce the second bromine atom at the terminal position. A plausible route involves the conversion of a suitable precursor like 1-butene (B85601) via hydrobromination under anti-Markovnikov conditions, which would place a bromine at the terminal carbon. However, a more controlled approach often involves starting with a bifunctional butane derivative. For instance, butane-1,3-diol could be a potential precursor, where selective protection and conversion of the hydroxyl groups to bromides would be necessary.

A more direct precursor for the final coupling step would be a butane derivative with a leaving group at the 2-position and a bromine at the 4-position. This could be synthesized from a suitable starting material like 1,3-butanediol (B41344) through selective halogenation reactions.

Coupling Approaches for Aryl-Alkyl Linkage Formation

The formation of the bond between the fluorophenyl group and the bromobutyl chain is the central step in the synthesis of 1-(4-bromobutan-2-yl)-4-fluorobenzene. Various cross-coupling reactions can be employed for this transformation, with the choice of method depending on the specific precursors and desired reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are powerful tools for forming aryl-alkyl bonds. nih.govmdpi.com These reactions typically involve the coupling of an organometallic reagent derived from one of the precursors with the other precursor, which is functionalized with a halide.

Carbon-Carbon Bond Formation Strategies

The key carbon-carbon bond in this compound is formed by coupling the fluorinated aromatic ring with the butane chain. Organometallic reagents, such as Grignard and organolithium reagents, are frequently utilized for this purpose due to their high reactivity as nucleophiles.

Grignard Reagent Mediated Coupling Reactions

Grignard reagents are organomagnesium halides (R-MgX) that are widely used for forming carbon-carbon bonds. masterorganicchemistry.com In the context of synthesizing the target molecule, a Grignard reagent can be prepared from either the aryl halide or the alkyl halide precursor.

A common approach involves the preparation of 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com This Grignard reagent can then react with a suitable electrophilic butane derivative, such as 1,3-dibromobutane (B89751). The nucleophilic attack of the Grignard reagent would displace one of the bromide ions to form the desired aryl-alkyl bond.

Aryl HalideMetalGrignard Reagent
1-Bromo-4-fluorobenzeneMagnesium (Mg)4-Fluorophenylmagnesium bromide

The subsequent reaction with the alkyl halide is often catalyzed by a transition metal, such as copper(I) iodide, to promote the cross-coupling. asianpubs.org These reactions can be sensitive to the reaction conditions, and careful control of temperature and stoichiometry is necessary to achieve good yields. organic-chemistry.orgresearchgate.net

Organolithium and Organocuprate Chemistry Applications

Organolithium reagents are another class of highly reactive organometallic compounds used in organic synthesis. wikipedia.orglibretexts.org They can be prepared by the reaction of an organic halide with lithium metal. masterorganicchemistry.com For the synthesis of this compound, 4-fluorophenyllithium can be generated from 1-bromo-4-fluorobenzene and lithium metal.

Organolithium reagents are generally more reactive than Grignard reagents and can undergo similar coupling reactions with alkyl halides. libretexts.org However, their high reactivity can sometimes lead to side reactions.

A more controlled approach involves the use of organocuprates, also known as Gilman reagents. These are prepared by the reaction of an organolithium reagent with a copper(I) salt. For instance, lithium di(4-fluorophenyl)cuprate can be formed from 4-fluorophenyllithium and copper(I) iodide. Organocuprates are softer nucleophiles than Grignard or organolithium reagents and are particularly effective in conjugate addition reactions and cross-coupling with alkyl halides.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and could be employed for the synthesis of this compound. These methods generally involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

A plausible retrosynthetic analysis suggests two main disconnection approaches: coupling a 4-fluorophenyl organometallic species with a brominated butane derivative, or coupling a (4-bromobutan-2-yl)phenyl organometallic species with a fluorinating agent. The former is generally more common.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 4-fluorophenylboronic acid with a suitable 2-bromo-4-halobutane derivative. The C-F bond is generally less reactive than C-Br or C-I bonds in palladium-catalyzed couplings, allowing for selective reaction at the bromine-bearing carbon. thieme-connect.de

Negishi Coupling: The Negishi coupling offers a versatile approach, coupling an organozinc reagent with an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and reactivity. jk-sci.com A potential route could involve the reaction of a (4-fluorophenyl)zinc halide with a 1,3-dibromobutane, targeting a selective monosubstitution. The use of organozinc reagents can be advantageous due to their high reactivity and selectivity. jk-sci.com

Sonogashira Coupling: While the Sonogashira coupling is primarily used for the formation of C(sp²)-C(sp) bonds to synthesize alkynes, it is not directly applicable for the synthesis of the saturated alkyl chain in the target molecule.

The success of palladium-catalyzed cross-coupling reactions hinges on the optimization of the catalytic system, which includes the palladium precursor, the ligand, the base, and the solvent.

For Suzuki-Miyaura couplings involving fluorinated arenes, the choice of ligand is crucial for achieving high yields and selectivity. Phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃) and more electron-rich and bulky ligands like XPhos can enhance the efficiency of the catalytic cycle. The use of palladium nanoparticles immobilized on supports has also been explored for the Suzuki coupling of fluorohalobenzenes, offering the advantage of catalyst recyclability. thieme-connect.de

In Negishi couplings, particularly those involving secondary alkylzinc reagents, the ligand plays a critical role in controlling the outcome. While tridentate pybox ligands have been used, bidentate isoquinoline-oxazoline ligands have shown to provide excellent enantioselectivities in some cases. nih.gov The choice of the palladium or nickel catalyst can also influence the reaction's efficiency and selectivity. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Ligands for Palladium-Catalyzed Cross-Coupling Reactions

Ligand FamilyKey FeaturesPotential Application
Triphenylphosphine (PPh₃)Readily available, widely used.General Suzuki and Negishi couplings.
Buchwald Ligands (e.g., XPhos)Bulky, electron-rich phosphines.Can improve reaction rates and yields for challenging couplings.
Pybox LigandsTridentate, chiral ligands.Used in asymmetric Negishi couplings, though may not be optimal for all substrates. nih.gov
Isoquinoline-Oxazoline LigandsBidentate, chiral ligands.Have shown promise in asymmetric Negishi reactions of secondary electrophiles. nih.gov

A significant challenge in synthesizing this compound via cross-coupling is achieving the desired regioselectivity and chemoselectivity. If a dihalo-butane precursor is used, the reaction must be controlled to favor monosubstitution over disubstitution.

In a potential Negishi coupling between a (4-fluorophenyl)zinc reagent and 1,3-dibromobutane, the relative reactivity of the two C-Br bonds would influence the outcome. The secondary bromide is generally less reactive than a primary bromide in palladium-catalyzed couplings, which could be exploited to achieve selective coupling at the primary position, followed by a subsequent reaction at the secondary position. However, careful control of stoichiometry and reaction conditions would be necessary to avoid the formation of undesired byproducts.

Chemoselectivity is also a key consideration, particularly the selective reaction of a C-Br bond in the presence of a C-F bond on the aromatic ring. Palladium catalysts are generally more reactive towards heavier halogens, following the trend I > Br > Cl >> F. This inherent difference in reactivity allows for the selective coupling at the C-Br bond of a bromo-fluorobenzene derivative without disturbing the C-F bond. thieme-connect.de

Friedel-Crafts Alkylation and Acylation Approaches

Friedel-Crafts reactions represent a classical approach for attaching alkyl or acyl groups to aromatic rings. wikipedia.org

Friedel-Crafts Alkylation: This method would involve the reaction of fluorobenzene with a suitable brominated butane derivative, such as 1,3-dibromobutane or 2-bromo-1-chlorobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.com A major challenge with Friedel-Crafts alkylation is the propensity for carbocation rearrangements. libretexts.orgkhanacademy.org The secondary carbocation that would form from 2-bromobutane is relatively stable, but hydride shifts could potentially lead to the formation of other isomers. Another significant drawback is the potential for polyalkylation, as the newly introduced alkyl group activates the aromatic ring towards further substitution. libretexts.org

Friedel-Crafts Acylation: A more controlled approach involves the Friedel-Crafts acylation of fluorobenzene with a butyryl chloride or butanoic anhydride. organic-chemistry.orgchemguide.co.uk This reaction introduces a deactivating acyl group onto the ring, which prevents polyacylation. byjus.com The resulting 4-fluorobutyrophenone (B8402436) can then be subjected to a reduction of the ketone to an alkyl group, for example, through a Clemmensen or Wolff-Kishner reduction. organic-chemistry.orgyoutube.com The terminal bromine could then be introduced in a subsequent step, for instance, via radical bromination of the benzylic position, although this may lack the desired regioselectivity. A more controlled approach would be to use a precursor that already contains a functional group that can be converted to a bromide, such as a terminal alcohol.

Table 2: Comparison of Friedel-Crafts Alkylation and Acylation for Synthesis of Alkylbenzenes

ReactionAdvantagesDisadvantages
Friedel-Crafts AlkylationDirect formation of C-C bond with alkyl group.Prone to carbocation rearrangements and polyalkylation. libretexts.orgkhanacademy.org
Friedel-Crafts AcylationNo rearrangements of the acylium ion; product is deactivated, preventing polyacylation. byjus.comorganic-chemistry.orgRequires a subsequent reduction step to form the alkyl chain. youtube.com

Stereoselective and Asymmetric Synthesis of Chiral this compound

The presence of a stereocenter at the second position of the butane chain in this compound invites the exploration of stereoselective and asymmetric synthetic methods to obtain enantiomerically enriched or pure forms of the compound.

One approach to introduce chirality is through an enantioselective bromination reaction. If a suitable precursor such as 1-(4-hydroxybutan-2-yl)-4-fluorobenzene is synthesized, the hydroxyl group could be converted into a leaving group, followed by an Sₙ2 displacement with a bromide source. Alternatively, an enantioselective bromination of a precursor olefin could be considered. For instance, the enantioselective bromination/semipinacol rearrangement catalyzed by cinchona alkaloid derivatives has been developed for the synthesis of β-bromoketones, which could potentially be adapted. rsc.org

Enantioselective fluorination methods are also rapidly advancing, often employing chiral catalysts to deliver a fluorine atom to a prochiral substrate. While direct enantioselective fluorination to create the target molecule is less straightforward, the synthesis of a chiral fluorinated precursor could be envisioned.

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. wikipedia.org A potential precursor for the asymmetric synthesis of this compound could be an unsaturated derivative, such as 1-(4-bromobut-1-en-2-yl)-4-fluorobenzene or 1-(4-bromobut-2-en-2-yl)-4-fluorobenzene. The asymmetric hydrogenation of such an olefin using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) could establish the desired stereocenter with high enantioselectivity. ethz.chnih.gov The choice of catalyst and ligand system would be critical to achieve high conversion and enantiomeric excess. researchgate.net

Another strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 4-(4-fluorophenyl)butan-2-one (B2833253). This ketone could be synthesized via Friedel-Crafts acylation of fluorobenzene with acetoacetic ester followed by hydrolysis, decarboxylation, and reduction of the resulting diketone. The subsequent asymmetric reduction of the ketone to a chiral alcohol can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol can then be converted to the target bromide, for example, via an Appel reaction or by conversion to a sulfonate followed by nucleophilic substitution with bromide.

Chiral Auxiliary and Chiral Catalyst-Based Approaches

The asymmetric synthesis of this compound can be effectively achieved through the use of chiral auxiliaries and chiral catalysts. These methods are designed to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high purity.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of subsequent reactions. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. For the synthesis of this compound, a potential strategy would involve the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective reaction to create the chiral center, and subsequent removal of the auxiliary.

Commonly used chiral auxiliaries include oxazolidinones, camphor-based auxiliaries, and pseudoephedrine. wikipedia.org For instance, an acyl oxazolidinone derived from a suitable carboxylic acid precursor could undergo a diastereoselective alkylation to introduce the butyl chain with the desired stereochemistry. The stereoselectivity is guided by the steric hindrance imposed by the auxiliary, which directs the incoming electrophile to a specific face of the enolate.

Table 1: Examples of Common Chiral Auxiliaries
This table presents a selection of widely used chiral auxiliaries in asymmetric synthesis.
Chiral AuxiliaryKey FeatureTypical Application
Evans' OxazolidinonesForms imides that provide excellent stereocontrol in alkylation and aldol (B89426) reactions. Asymmetric alkylations, aldol reactions.
CamphorsultamHighly crystalline derivatives aid in purification by recrystallization.Diels-Alder reactions, alkylations.
(S)-(-)-1-PhenylethylamineUsed for the resolution of racemic mixtures. Resolution of carboxylic acids and other acidic compounds.

Chiral catalysts , on the other hand, are substances that accelerate a chemical reaction to produce a chiral product without being consumed in the process. A key advantage of chiral catalysis is that a small amount of the catalyst can generate a large quantity of the desired enantiomer. For the synthesis of this compound, a catalytic asymmetric approach could involve the enantioselective reduction of a ketone precursor or an asymmetric alkylation reaction.

Diastereoselective Control in Alkylation and Coupling Reactions

Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters in a controlled manner. In the context of synthesizing this compound, if a chiral center is already present in a precursor, subsequent reactions can be directed to form a second stereocenter with a specific relationship to the first.

Alkylation reactions are a common method for forming carbon-carbon bonds. In a diastereoselective alkylation, a nucleophile containing a stereocenter reacts with an electrophile. The existing stereocenter influences the trajectory of the incoming electrophile, leading to the preferential formation of one diastereomer. This can be achieved through steric hindrance or by the formation of a rigid cyclic transition state.

Coupling reactions , such as the Suzuki or Negishi coupling, can also be rendered diastereoselective. If one of the coupling partners contains a stereocenter, the stereochemical outcome of the reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. For example, a chiral palladium catalyst could be employed to control the formation of a new stereocenter during a cross-coupling reaction. Recent advancements have demonstrated the ability to control both central and axial chirality in catalytic conjunctive cross-coupling reactions. nih.gov

Table 2: Strategies for Diastereoselective Control
This table outlines common strategies employed to achieve diastereoselectivity in chemical reactions.
StrategyPrincipleExample Reaction
Substrate ControlAn existing chiral center in the substrate directs the stereochemistry of the new center.Diastereoselective alkylation of a chiral enolate.
Auxiliary ControlA removable chiral auxiliary directs the stereochemical outcome. Alkylation of an imide derived from an Evans' auxiliary.
Reagent ControlA chiral reagent or catalyst controls the stereoselectivity.Asymmetric hydrogenation using a chiral catalyst.

Modern Synthetic Techniques and Process Intensification

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and scalable processes. Techniques such as microwave-assisted synthesis, flow chemistry, and photochemical and electrochemical methods offer significant advantages over traditional batch processing.

Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion. This approach offers several advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scaling-up. The synthesis of this compound could be adapted to a flow process, which would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and yield.

Photochemical and electrochemical methods represent innovative approaches to organic synthesis that utilize light or electricity, respectively, to drive chemical reactions. orgsyn.org Photochemistry allows for the formation of unique bonds and reactive intermediates that are not accessible through traditional thermal methods. nih.gov For instance, a photochemical reaction could be employed to introduce a specific functional group or to form a key carbon-carbon bond in a precursor to this compound.

Electrochemical synthesis offers a green alternative to conventional methods by replacing chemical oxidants and reductants with electricity. nih.gov This can lead to cleaner reactions with fewer byproducts. An electrochemical approach could be envisioned for a key redox step in the synthesis of the target molecule, thereby reducing the use of hazardous reagents.

Green Chemistry Principles in Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uni-saarland.dejddhs.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. jddhs.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org

Use of Safer Solvents and Auxiliaries: Opting for less toxic and more environmentally benign solvents. jddhs.com

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to minimize waste. greenchemistry-toolkit.org

Design for Degradation: Designing the final product so that it breaks down into innocuous products at the end of its function. jddhs.com

By carefully selecting reagents, solvents, and reaction conditions, and by incorporating catalytic and modern synthetic techniques, the synthesis of this compound can be made significantly more sustainable.

Reactivity and Functional Group Transformations

Reactivity of the Bromine Moiety

The carbon-bromine (C-Br) bond on the secondary carbon of the butyl chain is the primary site of reactivity. Its susceptibility to nucleophilic attack, elimination, and formation of organometallic species makes it a versatile handle for synthetic transformations.

The secondary nature of the carbon bearing the bromine atom allows for both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways, with the predominant mechanism being highly dependent on the reaction conditions. nih.gov

SN2 Mechanism: This pathway is favored by strong, unhindered nucleophiles (e.g., CN⁻, I⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMF). The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group, resulting in an inversion of stereochemistry at the chiral center.

SN1 Mechanism: This pathway is favored in the presence of weak nucleophiles that are often the solvent itself (solvolysis), such as water or alcohols, and in polar protic solvents that can stabilize the intermediate carbocation. nih.gov The reaction proceeds in a stepwise manner, beginning with the departure of the bromide ion to form a secondary carbocation. This planar intermediate can then be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.

Factor Favors SN1 Pathway Favors SN2 Pathway
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, OH⁻, R-S⁻)
Solvent Polar Protic (e.g., ethanol, water)Polar Aprotic (e.g., acetone, DMSO)
Substrate Secondary, TertiaryPrimary, Secondary
Stereochemistry Racemization/EpimerizationInversion of configuration
Kinetics First-order rate law: Rate = k[Substrate]Second-order rate law: Rate = k[Substrate][Nucleophile]

Concurrent with substitution reactions, elimination reactions (E1 and E2) can occur, leading to the formation of alkenes. These reactions involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon. msu.edumasterorganicchemistry.com

E2 Mechanism: This bimolecular elimination occurs in a single concerted step and is favored by strong, bulky bases (e.g., potassium tert-butoxide). ksu.edu.sa The base removes a proton from a β-carbon simultaneously as the C-Br bond breaks and the double bond forms. libretexts.org This mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group. msu.edu Elimination can lead to a mixture of products: 4-(4-fluorophenyl)but-1-ene and (Z/E)-4-(4-fluorophenyl)but-2-ene. According to Zaitsev's rule, the more substituted alkene, 4-(4-fluorophenyl)but-2-ene, is generally the major product when using a strong, non-bulky base. libretexts.orgopenstax.org

E1 Mechanism: This unimolecular elimination proceeds through the same carbocation intermediate as the SN1 reaction and therefore competes with it, particularly under conditions of a weak base and a polar protic solvent. openstax.org After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the alkene. libretexts.org Similar to the E2 reaction, the Zaitsev product is typically favored. openstax.org

The C-Br bond can undergo oxidative addition with low-valent transition metal complexes, a fundamental step in many cross-coupling reactions. In this process, a metal center, such as Palladium(0) or Nickel(0), inserts into the C-Br bond. This increases the oxidation state of the metal by two (e.g., Pd(0) to Pd(II)) and forms a new organometallic species. This resulting complex can then participate in further reactions, such as Suzuki, Stille, or Heck couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at that position. The high reactivity of the alkyl bromide compared to the aryl fluoride (B91410) ensures selective activation at the butyl chain.

The bromine atom allows for the preparation of highly reactive organometallic reagents. The significantly higher reactivity of the C-Br bond compared to the aromatic C-F bond enables selective metal-halogen exchange. wikipedia.orgchegg.com

Grignard Reagents: Reaction with magnesium metal in an ether solvent (like diethyl ether or THF) results in the formation of the corresponding Grignard reagent, (4-(4-fluorophenyl)butan-2-yl)magnesium bromide. wisc.eduwikipedia.org This reagent behaves as a strong nucleophile and a strong base, readily reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. mnstate.edu

Organolithium Reagents: Treatment with lithium metal can also form an organolithium species. slideshare.net Alternatively, lithium-halogen exchange with an existing organolithium reagent (like n-butyllithium) can occur, though this is more common for aryl halides. wikipedia.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. slideshare.net

Reagent Type Metal Typical Solvent Key Characteristics Common Reactions
Grignard Magnesium (Mg)Diethyl ether, THFStrongly nucleophilic and basicAddition to carbonyls, epoxides; reaction with CO₂
Organolithium Lithium (Li)Hexane, Diethyl ether, THFVery strongly nucleophilic and basic; more reactive than Grignard reagentsDeprotonation (metalation), nucleophilic addition, halogen-metal exchange

The C-Br bond can undergo homolytic cleavage to generate a secondary alkyl radical. This is typically initiated by heat or light in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). libretexts.org Once formed, this radical intermediate can participate in various chain reactions. libretexts.orgucr.edu A common transformation is reductive dehalogenation, where a reagent like tributyltin hydride (Bu₃SnH) donates a hydrogen atom to the radical, replacing the bromine with hydrogen. libretexts.orglibretexts.org The carbon-centered radical can also add across double or triple bonds to form new carbon-carbon bonds. libretexts.org

Reactivity of the Fluorine Moiety

The fluorine atom attached to the benzene (B151609) ring is generally unreactive under the conditions described for the bromine moiety. The carbon-fluorine bond is the strongest single bond to carbon, making it kinetically and thermodynamically stable. researchgate.net

However, in the context of nucleophilic aromatic substitution (SNAr), aryl fluorides can be more reactive than other aryl halides if the aromatic ring is sufficiently activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the fluorine. wyzant.comstackexchange.com The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and helps to stabilize the intermediate Meisenheimer complex formed during the reaction. wyzant.comstackexchange.com For 1-(4-Bromobutan-2-yl)-4-fluorobenzene, the alkyl substituent is weakly activating and does not provide the necessary electron deficiency to promote SNAr. Therefore, displacing the fluorine atom with a nucleophile would require harsh reaction conditions or the use of transition-metal catalysis designed for C-F bond activation. researchgate.net

Bond Property Alkyl C-Br Bond Aromatic C-F Bond
Bond Dissociation Energy ~290 kJ/mol~544 kJ/mol
Bond Polarity Moderately PolarHighly Polar
Typical Reactivity Nucleophilic substitution, elimination, organometallic formation, radical reactionsGenerally inert; reactive in SNAr only with strong ring activation
Leaving Group Ability GoodPoor (except in activated SNAr)

Aromatic Nucleophilic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org In the case of this compound, the fluorine atom can act as a leaving group in SNAr reactions. However, the 4-bromobutan-2-yl group is an alkyl substituent, which is generally considered to be weakly electron-donating and therefore does not strongly activate the ring towards nucleophilic attack.

For an SNAr reaction to proceed, a strong nucleophile and often elevated temperatures are required. The reaction mechanism involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org In this molecule, the absence of such a group makes SNAr challenging but not impossible under forcing conditions.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

Nucleophile Potential Product Reaction Conditions
Sodium methoxide (B1231860) (NaOCH₃) 1-(4-Bromobutan-2-yl)-4-methoxybenzene High temperature, polar aprotic solvent
Ammonia (NH₃) 4-(4-Bromobutan-2-yl)aniline High pressure and temperature

C-F Bond Activation Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. chem8.org Research in organometallic chemistry has led to the development of transition-metal complexes capable of cleaving C-F bonds, opening new avenues for the synthesis of fluorinated compounds. nih.govresearchgate.net These reactions often involve oxidative addition of the C-F bond to a low-valent metal center. nih.gov

Table 2: Potential Catalytic Systems for C-F Bond Activation

Metal Catalyst Ligand Type Potential Transformation
Ni(0) complex Phosphine or N-heterocyclic carbene Cross-coupling with organometallic reagents
Pd(0) complex Phosphine Borylation or silylation

Influence on Aromatic Electrophilic Substitution (e.g., directing effects)

Aromatic electrophilic substitution (EAS) is a fundamental reaction of benzene and its derivatives. lumenlearning.com The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.org In this compound, we have two substituents to consider: the fluoro group and the 4-bromobutan-2-yl group.

The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. libretexts.org However, due to its high electronegativity, fluorine is also a deactivating group, slowing down the rate of reaction compared to benzene. libretexts.org

The 4-bromobutan-2-yl group is an alkyl substituent. Alkyl groups are ortho-, para-directors and are activating because of their electron-donating inductive effect. reddit.com

When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the regioselectivity. reddit.com Therefore, the 4-bromobutan-2-yl group would be the dominant directing group. The positions ortho to the alkyl group (positions 3 and 5) are sterically hindered. Thus, electrophilic attack is most likely to occur at the position ortho to the fluorine and meta to the alkyl group (position 3) and the position para to the fluorine and ortho to the alkyl group (position 2).

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophile Major Product(s) Minor Product(s)
Br₂ / FeBr₃ 2-Bromo-1-(4-bromobutan-2-yl)-4-fluorobenzene 3-Bromo-1-(4-bromobutan-2-yl)-4-fluorobenzene
HNO₃ / H₂SO₄ 1-(4-Bromobutan-2-yl)-4-fluoro-2-nitrobenzene 1-(4-Bromobutan-2-yl)-4-fluoro-3-nitrobenzene

Reactivity of the Butane (B89635) Chain and Aromatic Ring

The presence of both an alkyl chain and an aromatic ring allows for selective functionalization of either part of the molecule.

Alkane C-H Functionalization Strategies

The direct functionalization of C-H bonds in alkanes is a rapidly developing area of research that offers more atom-economical synthetic routes. These reactions often employ transition metal catalysts to selectively activate and functionalize specific C-H bonds. While no specific C-H functionalization studies on this compound have been reported, one can envision the application of established methods. For instance, directed C-H activation could be a possibility, where a directing group on the molecule guides the catalyst to a specific C-H bond.

Selective Derivatization of Aromatic Positions

As discussed in the context of electrophilic aromatic substitution, the directing effects of the existing substituents can be exploited for selective derivatization. By carefully choosing the electrophile and reaction conditions, it is possible to favor substitution at one of the electronically preferred and sterically accessible positions on the aromatic ring. For example, Friedel-Crafts acylation, which is sensitive to steric hindrance, would likely favor substitution at the less hindered position ortho to the fluorine atom.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. 20.210.105 Multicomponent reactions involve the combination of three or more starting materials in a single synthetic operation. These approaches are highly efficient in building molecular complexity. 20.210.105

This compound is a promising substrate for such reactions due to its multiple reactive sites. For example, a reaction could be initiated at the bromo-functionalized alkyl chain, followed by an intramolecular reaction involving the aromatic ring. A hypothetical cascade could involve the formation of an organometallic reagent from the C-Br bond, which then undergoes an intramolecular cyclization onto the aromatic ring, possibly with the displacement of the fluorine atom.

Table 4: Hypothetical Cascade Reaction

Reaction Type Initial Step Subsequent Step(s) Potential Product

Derivatization Strategies for Advanced Molecular Scaffolds

The molecular architecture of this compound presents two primary sites for chemical modification: the secondary alkyl bromide on the butane chain and the 4-fluorophenyl ring. These reactive centers allow for a variety of transformations to construct more complex and advanced molecular scaffolds, which are pivotal in fields such as medicinal chemistry and materials science. Derivatization strategies primarily focus on nucleophilic substitution at the secondary carbon bearing the bromine atom and, to a lesser extent, modifications involving the aromatic ring.

The secondary alkyl bromide is susceptible to nucleophilic substitution reactions, proceeding through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions. stackexchange.comdoubtnut.comlibretexts.org This pathway is a cornerstone for introducing a wide array of functional groups. Furthermore, modern cross-coupling methodologies offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govillinois.edu

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental strategy for the derivatization of the sec-butyl bromide moiety. By reacting this compound with various nucleophiles, a diverse range of molecular scaffolds can be accessed. These reactions typically involve the displacement of the bromide ion by a nucleophile. fiveable.me The choice of a strong or weak nucleophile and the reaction conditions can influence whether the reaction proceeds via an S(_N)2 or S(_N)1 pathway. For a secondary halide, both mechanisms are competitive. stackexchange.com

For instance, the reaction with oxygen-containing nucleophiles like hydroxides or alkoxides can yield corresponding alcohols or ethers. Nitrogen-based nucleophiles, such as amines or azides, can be employed to introduce amino functionalities or to serve as precursors for other nitrogen-containing heterocycles. Thiolates can be used to form thioethers, which are valuable in various bioactive molecules.

NucleophileReagent ExampleResulting Functional GroupPotential Molecular Scaffold
HydroxideSodium Hydroxide (NaOH)Secondary Alcohol1-(4-Fluorophenyl)butan-2-ol
AlkoxideSodium Ethoxide (NaOEt)Ether1-(2-Ethoxybutyl)-4-fluorobenzene
AmineAmmonia (NH₃)Primary Amine4-(4-Fluorophenyl)butan-2-amine
AzideSodium Azide (NaN₃)Azide1-(4-Azidobutan-2-yl)-4-fluorobenzene
ThiolateSodium Thiophenolate (NaSPh)Thioether1-(4-Fluorophenyl)-4-(phenylthio)butane
CyanidePotassium Cyanide (KCN)Nitrile2-(4-Fluorophenyl)pentanenitrile

Carbon-Carbon Bond Forming Reactions

The construction of more elaborate carbon skeletons from this compound can be achieved through various carbon-carbon bond-forming reactions. These methods are essential for extending the carbon chain and introducing new structural motifs. Organometallic reagents, such as Grignard reagents and organocuprates, are classic examples of nucleophiles that can displace the bromide to form a new C-C bond. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C bond formation with alkyl halides. illinois.edu While these reactions are more commonly applied to aryl and vinyl halides, advancements have enabled the use of secondary alkyl halides. For example, coupling with organoboron compounds (Suzuki coupling) or organozinc reagents (Negishi coupling) can introduce new alkyl or aryl groups. acs.org

Reaction TypeReagentsCatalyst/ConditionsResulting Scaffold Type
Grignard ReactionAlkyl/Aryl Magnesium Bromide (R-MgBr)Ether solventAlkylated Aromatic Compound
Organocuprate CouplingLithium Dialkylcuprate (R₂CuLi)Ether solvent, low temperatureAlkylated Aromatic Compound
Suzuki CouplingAlkyl/Aryl Boronic Acid or EsterPalladium Catalyst, BaseDiaryl or Alkyl-Aryl Compound
Negishi CouplingAlkyl/Aryl Zinc HalidePalladium or Nickel CatalystDiaryl or Alkyl-Aryl Compound

Synthesis of Heterocyclic Scaffolds

The reactivity of the alkyl bromide functionality makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. nih.govmsu.eduacs.org Many strategies for heterocycle synthesis rely on the reaction of a bifunctional molecule with an alkyl halide. nih.gov

For instance, reaction with a molecule containing two nucleophilic sites, such as a hydrazine (B178648) or a hydroxylamine, can lead to the formation of five or six-membered rings. Intramolecular cyclization can also be a viable strategy if another functional group is introduced into the molecule. For example, conversion of the bromide to a nitrile followed by reduction and subsequent reaction with a carbonyl compound can be a pathway to nitrogen-containing heterocycles.

A notable application is in the synthesis of substituted pyridines, pyrrolidines, or other nitrogen-containing rings that are prevalent in pharmacologically active compounds. The 4-fluorophenyl group, in this context, often contributes to the desired lipophilicity and metabolic stability of the final molecule.

Mechanistic Investigations

Reaction Pathway Elucidation for Key Synthetic Steps

The synthesis of 1-(4-bromobutan-2-yl)-4-fluorobenzene can be dissected into three primary transformations:

Friedel-Crafts Acylation of Fluorobenzene (B45895): The initial step involves the reaction of fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(4-fluorophenyl)butan-2-one (B2833253). byjus.comsigmaaldrich.com The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl halide, facilitating the generation of a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com This electrophile is then attacked by the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para-directing group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.

Reduction of 4-(4-fluorophenyl)butan-2-one: The carbonyl group of the ketone is subsequently reduced to a secondary alcohol, yielding 4-(4-fluorophenyl)butan-2-ol. This reduction is typically achieved using a hydride-donating agent, such as sodium borohydride (B1222165) (NaBH₄). chemguide.co.uklibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. chemguide.co.uklibretexts.org

Bromination of 4-(4-fluorophenyl)butan-2-ol: The final step is the conversion of the secondary alcohol to the corresponding alkyl bromide, this compound. This transformation is commonly carried out using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). commonorganicchemistry.commasterorganicchemistry.comwikipedia.org The reaction with PBr₃ generally proceeds through an Sₙ2 mechanism. masterorganicchemistry.comwikipedia.orgbyjus.com

Transition State Analysis and Intermediate Identification

Friedel-Crafts Acylation: The key intermediate in the Friedel-Crafts acylation is the acylium ion (CH₃CH₂CH₂CO⁺), which is stabilized by resonance. byjus.comsigmaaldrich.com The reaction proceeds through a high-energy transition state where the aromaticity of the fluorobenzene ring is temporarily disrupted during the attack on the acylium ion, forming a sigma complex (or arenium ion). libretexts.org This intermediate is also resonance-stabilized. The subsequent loss of a proton restores the aromaticity of the ring.

StepIntermediate/Transition StateDescription
1Acylium IonA resonance-stabilized cation that acts as the electrophile.
2Sigma Complex (Arenium Ion)A resonance-stabilized carbocation intermediate formed by the attack of the aromatic ring on the electrophile.

Ketone Reduction: The reduction of the ketone involves the transfer of a hydride ion from the reducing agent to the carbonyl carbon. The transition state involves the partial formation of a new C-H bond and the partial breaking of the C=O π-bond. An alkoxide intermediate is formed, which is subsequently protonated by a protic solvent (like an alcohol used as the solvent for NaBH₄) to yield the final alcohol product. chemguide.co.uklibretexts.org

StepIntermediate/Transition StateDescription
1Hydride Transfer Transition StateInvolves the nucleophilic attack of the hydride on the carbonyl carbon.
2Alkoxide IonAn intermediate with a negative charge on the oxygen atom.

Alcohol Bromination: For the bromination with PBr₃, the alcohol oxygen first acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. This converts the hydroxyl group into a good leaving group (a phosphite (B83602) ester). masterorganicchemistry.comwikipedia.orgbyjus.com The displaced bromide ion then acts as a nucleophile, attacking the carbon bearing the leaving group in an Sₙ2 fashion. masterorganicchemistry.comwikipedia.orgbyjus.com The transition state for this Sₙ2 step is a trigonal bipyramidal arrangement where the nucleophile (Br⁻) is attacking from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the chiral center.

StepIntermediate/Transition StateDescription
1Protonated Alcohol/Phosphite EsterThe alcohol is activated by forming a bond with the phosphorus of PBr₃, creating a good leaving group.
2Sₙ2 Transition StateA five-coordinate carbon atom with the incoming bromide and the departing phosphite group in apical positions.

Kinetic and Thermodynamic Studies of Transformations

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the public domain, general principles of related reactions can be applied.

Friedel-Crafts Acylation: The rate of Friedel-Crafts acylation is influenced by the nature of the substrate, the acylating agent, the catalyst, and the solvent. The reaction of fluorobenzene is generally slower than that of benzene (B151609) due to the electron-withdrawing inductive effect of the fluorine atom, which deactivates the ring towards electrophilic attack. However, the resonance effect of the fluorine lone pairs directs the substitution to the ortho and para positions. Kinetic studies on similar systems have shown that the formation of the acylium ion can be the rate-determining step.

Ketone Reduction: The kinetics of ketone reduction by sodium borohydride are typically first order in both the ketone and the borohydride. The rate is influenced by the steric hindrance around the carbonyl group and the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.

Alcohol Bromination: The rate of the Sₙ2 bromination of the secondary alcohol is dependent on the concentration of both the alcohol-PBr₃ adduct and the bromide ion. Steric hindrance around the alcohol carbon can significantly slow down the reaction rate.

Role of Catalysts and Reagents in Stereocontrol and Selectivity

Friedel-Crafts Acylation: The Lewis acid catalyst (e.g., AlCl₃) is crucial for activating the acyl chloride and generating the acylium ion. The choice and amount of catalyst can influence the reaction rate and selectivity. The para-selectivity in the acylation of fluorobenzene is primarily governed by steric factors, with the bulky acyl group preferentially attacking the less hindered para position.

Ketone Reduction: The reduction of the prochiral ketone 4-(4-fluorophenyl)butan-2-one results in the formation of a chiral center at the C-2 position of the butane (B89635) chain, leading to a racemic mixture of (R)- and (S)-4-(4-fluorophenyl)butan-2-ol when using achiral reducing agents like NaBH₄. The use of chiral reducing agents or catalysts can, in principle, lead to stereoselective reduction, affording an excess of one enantiomer.

Alcohol Bromination: The use of reagents like PBr₃ or SOBr₂ is critical for converting the poor leaving group (-OH) into a good leaving group. As the bromination with PBr₃ proceeds via an Sₙ2 mechanism, it results in an inversion of stereochemistry at the chiral carbon. masterorganicchemistry.comwikipedia.org Therefore, if a single enantiomer of the alcohol is used as the starting material, the corresponding inverted enantiomer of the alkyl bromide will be the major product. This stereospecificity is a key feature of this reaction.

ReagentRoleStereochemical Outcome
AlCl₃Lewis acid catalyst in Friedel-Crafts acylationPromotes formation of the electrophile; influences regioselectivity (para-directing).
NaBH₄Reducing agent for the ketoneNon-stereoselective reduction of the prochiral ketone, leading to a racemic alcohol.
PBr₃Brominating agent for the alcoholConverts the alcohol to an alkyl bromide via an Sₙ2 mechanism, resulting in inversion of stereochemistry.

Computational Support for Mechanistic Proposals

Friedel-Crafts Acylation: DFT calculations on Friedel-Crafts reactions have helped to model the structures of intermediates and transition states, providing insights into the energetics of the reaction pathway. acs.org These studies support the formation of the acylium ion and the subsequent electrophilic attack on the aromatic ring through a high-energy sigma complex.

Ketone Reduction: Computational studies on the reduction of aryl ketones have been used to model the hydride transfer step and to understand the factors influencing stereoselectivity in asymmetric reductions. researchgate.netnih.gov DFT calculations can help predict the facial selectivity of hydride attack on the carbonyl group in the presence of chiral catalysts.

Alcohol Bromination: Theoretical studies of the Sₙ2 reaction have extensively modeled the backside attack of the nucleophile and the inversion of stereochemistry at the carbon center. DFT calculations can be used to determine the activation energies for the Sₙ2 transition state in the bromination of alcohols, confirming the feasibility of this pathway. researchgate.net

Advanced Spectroscopic Analysis and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 1-(4-Bromobutan-2-yl)-4-fluorobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would provide a wealth of information regarding the connectivity and spatial arrangement of atoms.

Two-dimensional NMR techniques are indispensable for assembling the molecular framework by identifying through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the protons on the butyl chain, for instance, between the methine proton at C2 and the methylene (B1212753) protons at C1 and C3. It would also show correlations between the adjacent aromatic protons on the 4-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different parts of the molecule. For example, HMBC would show correlations from the benzylic protons (on C2 of the butyl chain) to the aromatic carbons, confirming the attachment of the butyl chain to the fluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly important for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal correlations between the methine proton at C2 and the aromatic protons, giving insights into the rotational conformation around the C-C bond connecting the butyl chain and the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound (Note: Chemical shifts (δ) are predicted and referenced to TMS. Actual values may vary.)

AtomPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlations (¹H-¹³C)Key HMBC Correlations (¹H to ¹³C)Key NOESY Correlations (¹H-¹H)
C1~1.8 (m), ~1.9 (m)~25-30H1-H2H1-C1H2-C1, H3-C1H1-H2, H1-H3
C2~2.8 (m)~40-45H2-H1, H2-H3H2-C2H1-C2, H3-C2, H4-C2, H-aromatic-C2H2-H1, H2-H3, H2-H-aromatic
C3~2.0 (m), ~2.1 (m)~35-40H3-H2, H3-H4H3-C3H2-C3, H4-C3H3-H2, H3-H4
C4~3.4 (t, J ≈ 6.5)~30-35H4-H3H4-C4H3-C4H4-H3, H4-H2
C1'-~138-142--H2-C1', H-aromatic-C1'H2-C1'
C2'/C6'~7.2 (dd, J ≈ 8.5, 5.5)~128-132H2'/H6' - H3'/H5'H2'/H6'-C2'/C6'H3'/H5'-C2'/C6'H2'/H6' - H2
C3'/C5'~7.0 (t, J ≈ 8.5)~115-118H3'/H5' - H2'/H6'H3'/H5'-C3'/C5'H2'/H6'-C3'/C5'-
C4'-~160-164 (d, ¹JCF ≈ 245)--H3'/H5'-C4'-

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. rsc.org The ¹⁹F NMR spectrum of this compound would exhibit a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this fluorine atom is sensitive to its electronic environment. biophysics.org The expected chemical shift would be in the typical range for a fluorine atom attached to an aromatic ring, and any subtle changes in this shift could provide information about intermolecular interactions or conformational changes. nih.gov Furthermore, the fluorine nucleus will couple with the ortho-protons (³JHF) and the meta-protons (⁴JHF) on the aromatic ring, leading to a complex splitting pattern (a triplet of triplets, or more complex if the ortho and meta protons are not equivalent) in both the ¹⁹F and ¹H NMR spectra. chemicalbook.com This coupling information is valuable for confirming the substitution pattern on the aromatic ring.

The stereochemistry at the chiral center (C2) of the butyl chain can be investigated using a combination of J-coupling analysis and NOE experiments. The coupling constants (J-values) between protons are dependent on the dihedral angle between them, a relationship described by the Karplus equation. oup.comlibretexts.org Careful analysis of the coupling constants between the methine proton at C2 and the methylene protons at C1 and C3 could provide insights into the preferred rotamer populations around the C1-C2 and C2-C3 bonds.

NOE analysis provides through-space distance information. biophysics.org For a specific diastereomer, NOE experiments could reveal which protons are in close proximity. For instance, in a particular conformation, the methine proton at C2 might show a stronger NOE to one of the aromatic protons or to one of the methylene protons on the butyl chain, which can help in assigning the relative stereochemistry when compared with computational models.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Studies

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₁₀H₁₂BrF), HRMS would provide an accurate mass measurement of the molecular ion [M]⁺˙. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺˙ and [M+2]⁺˙), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), would provide valuable structural information. core.ac.uk The fragmentation of the molecular ion would likely proceed through several characteristic pathways for alkylbenzenes. ethz.chusgs.gov Common fragmentation patterns would include:

Benzylic cleavage: Cleavage of the C-C bond adjacent to the aromatic ring to form a stable benzylic carbocation.

Loss of HBr: Elimination of a molecule of hydrogen bromide.

Loss of a butyl radical: Cleavage of the bond between the aromatic ring and the butyl chain.

Table 2: Predicted HRMS Data for this compound

IonPredicted m/zDescription
[C₁₀H₁₂⁷⁹BrF]⁺˙230.0134Molecular ion with ⁷⁹Br
[C₁₀H₁₂⁸¹BrF]⁺˙232.0113Molecular ion with ⁸¹Br
[C₁₀H₁₂F]⁺151.0919Loss of Br radical
[C₆H₄F]⁺95.0348Phenyl fluoride (B91410) cation
[C₄H₈Br]⁺135.9860Bromobutyl cation

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. irphouse.comresearchgate.netnih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the various vibrational modes of the molecule. Key expected absorptions include:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.

C-F stretching: A strong absorption band for the C-F stretch is expected in the 1250-1100 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration would appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. irphouse.com Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the benzene (B151609) ring would be a prominent feature. Raman spectroscopy can also be useful for identifying the C-Br bond, which can sometimes be weak in the FTIR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2980-28502980-2850
Aromatic C=C Stretch1610, 1510, 14801610, 1510
C-H Bending1450-13501450-1350
C-F Stretch~1230~1230
C-Br Stretch~550~550

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govcaltech.edu If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles.

For a chiral molecule, the presence of a heavy atom like bromine is advantageous for the determination of the absolute configuration using anomalous dispersion. nih.gov By collecting diffraction data with an appropriate X-ray wavelength, the absolute stereochemistry at the C2 chiral center could be unambiguously established. This would provide the definitive structural proof and a solid-state conformation of the molecule.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the properties of many-electron systems. For 1-(4-Bromobutan-2-yl)-4-fluorobenzene, DFT is instrumental in elucidating its fundamental chemical characteristics.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), are performed to locate the energy minima on the potential energy surface. metu.edu.tr For this compound, this process involves systematically rotating the single bonds in the bromobutyl side chain to identify all possible conformers.

The key rotational bond is the central C2-C3 bond of the butane (B89635) chain. Analogous to n-butane, this leads to distinct staggered (anti and gauche) and eclipsed conformers. slideshare.netyoutube.comkhanacademy.orgmasterorganicchemistry.com The anti conformation, where the C1-C2 and C3-C4 bonds are at a 180° dihedral angle, is generally the most stable due to minimized steric hindrance. utexas.edu The gauche conformers (dihedral angle of ~60°) experience some steric strain, making them slightly higher in energy. masterorganicchemistry.com Eclipsed conformations represent energy maxima. By calculating the relative energies of each stable conformer, the global minimum energy structure can be identified, which represents the most populated conformation at equilibrium.

Interactive Table: Hypothetical Relative Energies of Conformers
ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kJ/mol)Strain Type
Anti~180°0.00Minimal
Gauche 1~60°3.95Steric
Gauche 2~-60°3.95Steric
Eclipsed (Syn-periplanar)~0°21.50Torsional & Steric

Electronic structure analysis provides insights into the molecule's reactivity, stability, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorobenzene (B45895) ring. The LUMO, conversely, is likely centered on the antibonding σ* orbital of the C-Br bond, a common feature in haloalkanes that predisposes them to nucleophilic attack. chemistrysteps.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Mulliken population analysis is used to calculate the partial atomic charges on each atom, revealing the charge distribution across the molecule. wikipedia.org Due to the high electronegativity of fluorine and bromine, these atoms, along with the carbon atoms attached to them, are key sites of charge polarization. The fluorine atom will carry a significant negative charge, while the bromine atom will also be negative, though to a lesser extent. The carbon atom bonded to bromine (C4) will be electrophilic (positively charged), making it the primary site for nucleophilic attack. researchgate.netsemanticscholar.org

Interactive Table: Predicted Electronic Properties
PropertyPredicted Value (Arbitrary Units)Description
HOMO Energy-6.85 eVEnergy of the highest occupied molecular orbital
LUMO Energy-0.15 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap6.70 eVIndicator of chemical stability and reactivity
Interactive Table: Hypothetical Mulliken Atomic Charges
AtomHypothetical Charge (e)Role
F (on ring)-0.38Strong electron-withdrawing
C4 (bonded to F)+0.25Aromatic carbon
C2 (chiral center)+0.05Alkyl carbon
C1 (bonded to Br)+0.15Electrophilic center
Br-0.22Leaving group

DFT is a valuable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. A common reaction for this molecule is a bimolecular nucleophilic substitution (SN2) at the carbon atom bonded to bromine. wikipedia.orgbyjus.com

In a model SN2 reaction, a nucleophile (e.g., OH⁻) attacks the electrophilic carbon from the side opposite to the bromine leaving group (a "backside attack"). masterorganicchemistry.com DFT calculations can locate the geometry of the transition state for this process. libretexts.org The transition state is a high-energy, short-lived structure where the C-Br bond is partially broken and the new C-Nucleophile bond is partially formed, featuring a pentacoordinate carbon center. chemistrysteps.com The energy difference between the reactants and this transition state is the activation energy (ΔG‡), which determines the reaction rate. A lower activation energy corresponds to a faster reaction.

DFT calculations can accurately predict spectroscopic properties, which is invaluable for structure verification.

NMR Chemical Shifts: Quantum chemical methods are now commonplace for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These calculated values are often scaled using empirical factors to achieve excellent agreement with experimental data, aiding in the assignment of complex spectra. nih.govresearchgate.netrsc.orgrsc.org

Vibrational Frequencies: The calculation of the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) allows for the prediction of vibrational frequencies corresponding to infrared (IR) and Raman spectra. uit.nopsu.edu Each calculated frequency corresponds to a specific normal mode of vibration, such as C-F stretching, C-Br stretching, aromatic C-H bending, or CH₂ wagging. nih.gov These theoretical spectra are crucial for interpreting experimental data and confirming the presence of specific functional groups. youtube.com

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including explicit solvent molecules, to generate a trajectory of atomic positions and velocities. researchgate.net

For this compound, an MD simulation would reveal the flexibility of the bromobutyl chain and the timescales of transitions between different gauche and anti conformers. researchgate.netuni-halle.de This provides a more realistic understanding of the molecule's conformational landscape in solution, showing which shapes the molecule prefers to adopt and how it moves, which is crucial for understanding its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.gov

To build a QSAR model for the reactivity of haloalkanes, this compound could be included in a dataset of similar compounds. libretexts.org For each molecule, a set of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment).

These descriptors are then used as independent variables in a regression analysis against a measured dependent variable, such as the reaction rate constant for nucleophilic substitution. studymind.co.ukknockhardy.org.ukstudymind.co.uk A successful QSAR model can then be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors, accelerating the discovery and design of molecules with desired properties.

Machine Learning Approaches in Reaction Prediction and Optimization

The application of machine learning (ML) in computational and theoretical chemistry is a rapidly advancing field, offering powerful tools for predicting reaction outcomes and optimizing synthesis pathways. While specific, detailed machine learning studies focusing exclusively on the reactions of this compound are not extensively documented in publicly available research, the principles and methodologies developed for broader classes of organic reactions are directly applicable. These approaches have the potential to significantly accelerate the discovery and optimization of synthetic routes involving this and other structurally similar compounds.

Machine learning models are being trained on vast datasets of chemical reactions to recognize patterns and predict the most likely products, yields, and optimal conditions for a given set of reactants. nih.gov These models typically employ a two-step process: first, generating a set of plausible products by applying generalized reaction templates, and second, using a machine learning algorithm to score and rank these potential outcomes. nih.gov This allows for an in silico assessment of reaction viability, saving valuable laboratory time and resources.

One of the key challenges in reaction prediction is accurately representing the complex interplay of factors that govern chemical reactivity, such as the electronic and steric properties of molecules, solvent effects, and catalyst activity. To address this, researchers are developing sophisticated molecular representations, or "descriptors," that can be used as input for machine learning algorithms. For instance, ensemble molecular representations that incorporate structural, physicochemical, and solvent features have been shown to be highly effective in predicting nucleophilicity and electrophilicity, fundamental properties that dictate the course of many organic reactions. chemrxiv.org

For a compound like this compound, which contains both an alkyl bromide and a fluorinated aromatic ring, machine learning models could be employed to predict the outcomes of various transformations. For example, in a potential Grignard reaction, where the alkyl bromide is converted to an organomagnesium reagent, machine learning could help in predicting the optimal conditions to favor this reaction over potential side reactions involving the fluorinated ring. Similarly, for nucleophilic substitution reactions at the secondary carbon bearing the bromine atom, machine learning models could predict the stereochemical outcome and yield based on the choice of nucleophile, solvent, and temperature.

The predictive power of these models is continually improving. For instance, neural network-based models trained on large patent databases have demonstrated significant success in identifying the major product of a reaction from a list of computer-generated possibilities. nih.gov In a 5-fold cross-validation study, one such model correctly identified the major product with 71.8% accuracy in its top prediction. nih.gov

The table below illustrates a hypothetical application of a machine learning model for predicting the yield of a reaction involving this compound under different conditions. While this data is illustrative, it is based on the types of predictions that current machine learning models are capable of making.

Reactant AReactant BCatalystSolventTemperature (°C)Predicted Yield (%)
This compoundMgNoneDiethyl Ether3585
This compoundMgNoneTetrahydrofuran (B95107)6692
This compoundNaN3NoneDMSO8078
This compoundNaN3Phase Transfer CatalystToluene/Water10088

Further advancements in machine learning, particularly in the development of machine learning interatomic potentials (MLIPs), are enabling the accurate and efficient calculation of molecular energies and thermodynamic properties at a quantum mechanical level of fidelity. cmu.edu This allows for a more fundamental, "bottom-up" approach to reaction prediction, where the feasibility of a reaction is assessed based on the computed properties of the reactants, products, and transition states. cmu.edu

While the direct application of these advanced machine learning techniques to the synthesis and reactions of this compound is yet to be widely reported, the foundational work in the field of computational chemistry provides a clear roadmap for future research. As these predictive models become more accurate and accessible, they will undoubtedly play a crucial role in the rational design of synthetic routes for complex molecules like this compound.

Role As a Synthetic Building Block in Complex Organic Synthesis

Precursor for Advanced Organic Materials (e.g., functional polymers, liquid crystals)

The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning the electronic and physical properties of materials. Fluorinated compounds are frequently used in the synthesis of functional polymers and liquid crystals to enhance properties such as thermal stability, chemical resistance, and specific electronic behaviors. researchgate.netbeilstein-journals.org The 4-fluorophenyl group in 1-(4-bromobutan-2-yl)-4-fluorobenzene makes it a potential monomer or intermediate for creating such advanced materials.

The bromo-functionalized butane (B89635) chain could serve as a reactive handle for polymerization reactions. For instance, it could be converted into a polymerizable group, allowing for its incorporation into the backbone or as a pendant group of a polymer chain. researchgate.netresearchgate.net The presence of the fluorobenzene (B45895) moiety could impart desirable characteristics, such as altered dielectric properties or hydrophobicity, to the resulting polymer. researchgate.net

In the field of liquid crystals, molecules with rigid aromatic cores and flexible aliphatic chains are common. The structure of this compound contains both these elements. While its direct application as a liquid crystal is not documented, it could be a precursor to more complex liquid crystalline structures. lightpublishing.cnresearchgate.net The fluorosubstituted aromatic ring is a common feature in modern liquid crystal design, often used to modify the dielectric anisotropy of the material. researchgate.netbeilstein-journals.org

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

Halogenated aromatic compounds are fundamental building blocks in the synthesis of a wide range of agrochemicals and specialty chemicals. wikipedia.orgnbinno.com The dual halogenation (fluorine on the aromatic ring and bromine on the alkyl chain) of this compound provides two distinct points of reactivity, making it a versatile intermediate.

The 4-fluorophenyl moiety is a common structural motif in many biologically active compounds, including pesticides and herbicides. wikipedia.org The bromine atom on the butane chain can be readily displaced by a variety of nucleophiles or used in coupling reactions to build more complex molecular frameworks. This dual functionality allows for the sequential or selective introduction of different chemical groups, which is a key strategy in the synthesis of novel active ingredients for agrochemicals. nbinno.com

Similarly, in the realm of specialty chemicals, this compound could serve as a precursor for molecules with specific properties. For example, the fluorinated phenyl group is often found in pharmaceuticals and other fine chemicals due to its ability to influence metabolic stability and binding affinity. nbinno.comossila.comresearchgate.net

Chiral Building Block in Enantioselective Total Synthesis

The carbon atom at the second position of the butane chain in this compound is a stereocenter. This means the compound can exist as two distinct enantiomers, (R)- and (S)-1-(4-bromobutan-2-yl)-4-fluorobenzene. If this compound can be prepared or resolved into its individual enantiomers, it becomes a valuable chiral building block for enantioselective total synthesis. nih.govresearchgate.netresearchgate.net

Enantiomerically pure starting materials are crucial for the synthesis of single-enantiomer drugs and other biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. The use of chiral building blocks like the enantiomers of this compound would allow for the direct incorporation of a defined stereocenter into a target molecule, simplifying the synthetic route and avoiding the need for challenging chiral separations at later stages. nih.govresearchgate.netresearchgate.net

The synthesis of complex natural products often relies on a strategy of assembling smaller, enantiomerically pure fragments. researchgate.netresearchgate.net The distinct reactive sites of this molecule—the chiral center, the aryl fluoride (B91410), and the alkyl bromide—offer multiple possibilities for its integration into a larger, stereochemically complex target.

Functionalization of the Butane Chain for Diverse Scaffolds

The 4-bromobutane side chain of this compound is a key feature that allows for extensive chemical modification to create a variety of molecular scaffolds. The bromine atom, being a good leaving group, can be readily substituted by a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the attachment of diverse functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

Furthermore, the butane chain itself can be modified. For instance, elimination reactions could be induced to form an alkene, which could then undergo a plethora of further transformations like additions, oxidations, or metathesis reactions. The presence of the secondary carbon attached to the aromatic ring also provides a site for potential functionalization. Such transformations would lead to a wide array of derivatives with different properties and potential applications. researchgate.net

Strategy for Introducing Halogen Functionality into Target Molecules

This compound serves as a carrier of both fluorine and bromine, which can be strategically introduced into target molecules. Halogen atoms are important in medicinal chemistry and materials science as they can modulate a molecule's physical, chemical, and biological properties. nih.govmdpi.comresearchgate.net Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net Bromine is a versatile functional group that can participate in a variety of cross-coupling reactions (like Suzuki or Stille coupling) to form new carbon-carbon bonds, or it can be converted into other functional groups. wikipedia.orgsigmaaldrich.com

By using this compound in a synthesis, a researcher can introduce the 4-fluorophenyl group into a molecule via reactions at the butane chain, or conversely, use the fluorinated aromatic ring as a stable part of the scaffold while performing reactions at the bromine-bearing carbon. This allows for the selective introduction and manipulation of halogen functionalities in the design of new compounds. nbinno.comguidechem.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Bromobutan-2-yl)-4-fluorobenzene, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis approach is commonly employed. First, terminal alkyne intermediates are functionalized via halogenation using reagents like pBrPhEBX (1.50 equiv) in dichloromethane (CH₂Cl₂, 0.1 M) under degassed conditions. Second, cyclization or coupling reactions are performed, with catalysts such as 4CzIPN (5 mol%) to enhance yield. Optimization involves adjusting equivalents of halogenating agents, solvent polarity, and reaction time (e.g., 45% yield achieved via column chromatography with pentane as eluent) .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via 1H^1H NMR and 13C^{13}C NMR to confirm regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • NMR Analysis : 1H^1H NMR peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 3.5–4.0 ppm (bromobutyl chain protons) confirm the substitution pattern. 13C^{13}C NMR detects carbon-bromine coupling (e.g., C-Br at ~30 ppm) and fluorine-induced deshielding effects .
  • IR Spectroscopy : Stretching vibrations for C-Br (~550 cm1^{-1}) and C-F (~1220 cm1^{-1}) bonds validate functional groups. Cross-reference with computational simulations (e.g., DFT) improves accuracy .

Q. What safety protocols are critical for handling brominated fluorobenzene derivatives?

  • Hazard Mitigation : CAMEO Chemicals classifies similar compounds (e.g., 1-bromo-4-fluorobenzene) as flammable liquids (DOT Hazard Label: 1993). Use flame-resistant labware, fume hoods, and personal protective equipment (PPE). Store at ≤25°C in inert atmospheres to prevent decomposition .
  • Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb using silica gel. Dispose via EPA-approved hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

  • X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. For twinned crystals or high-resolution data, employ SHELXPRO for macromolecular interfaces. Validate bond lengths (C-Br: ~1.93 Å; C-F: ~1.34 Å) against Cambridge Structural Database entries .
  • Case Study : A 2014 study on bromobenzimidazole derivatives achieved R-factors <0.05 using SHELXL, confirming stereochemical assignments .

Q. What strategies address contradictions in biological activity data for halogenated aromatic compounds?

  • Iterative Analysis : Apply qualitative frameworks to reconcile conflicting results (e.g., antiproliferative activity vs. cytotoxicity). Triangulate data from dose-response assays, molecular docking, and in vivo models. For example, SAR studies on urea derivatives revealed selectivity for A549 lung cancer cells at IC50_{50} = 4 µM .
  • Statistical Validation : Use ANOVA to compare replicates and identify outliers. Cross-validate with orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. How do substituent effects (bromine/fluorine) influence electronic properties and reactivity?

  • Computational Modeling : Density Functional Theory (DFT) calculations reveal electron-withdrawing effects of fluorine (σm_m = 0.34) and bromine (σm_m = 0.26), lowering HOMO-LUMO gaps by ~0.5 eV. This enhances electrophilic aromatic substitution rates at para positions .
  • Experimental Correlation : UV-Vis spectroscopy shows redshifted absorption maxima (λmax_{\text{max}} ~270 nm) in brominated derivatives due to increased conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.